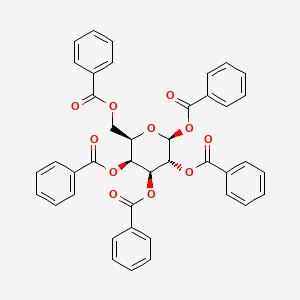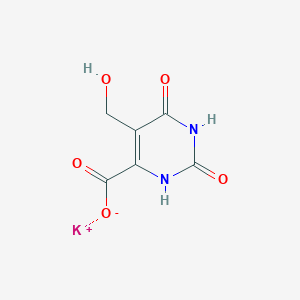![molecular formula C13H18FNO B3266004 [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol CAS No. 415701-69-8](/img/structure/B3266004.png)
[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol
Descripción general
Descripción
“[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol” is a chemical compound with the following properties:
- Synonyms : Also known as 2-Piperidinemethanol, 1-[(4-fluorophenyl)methyl].
- Molecular Formula : C<sub>13</sub>H<sub>18</sub>FNO.
- Molecular Weight : Approximately 223.29 g/mol.
Synthesis Analysis
The synthetic pathway for this compound involves the introduction of a fluorine-substituted benzyl group onto a piperidine ring. Specific synthetic methods and reagents used in its preparation would require further investigation from relevant literature.
Molecular Structure Analysis
The molecular structure of “[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol” consists of a piperidine ring with a fluorobenzyl substituent attached to one of its nitrogen atoms. The hydroxyl group (–OH) at the other end indicates its alcohol functionality.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Reductive Processes : Reduction of the carbonyl group to form the corresponding alcohol.
- Substitution Reactions : Substitution of the fluorine atom or the benzyl group.
- Acid-Base Reactions : Interaction with acids or bases to form salts.
Physical And Chemical Properties Analysis
- Physical State : Likely a solid or liquid at room temperature.
- Melting Point : Requires experimental determination.
- Solubility : Solubility in various solvents.
- Stability : Susceptibility to degradation under different conditions.
Safety And Hazards
- Toxicity : Toxicological studies are essential to assess its safety profile.
- Handling Precautions : Proper handling, storage, and disposal protocols.
- Environmental Impact : Consider its impact on the environment.
Direcciones Futuras
Research avenues for “[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol” include:
- Pharmacological Investigations : Explore potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Investigate modifications for improved properties.
- Biological Assays : Evaluate its effects on cellular systems.
- Industrial Applications : Assess its utility in chemical processes.
Please note that this analysis is based on available information, and further scientific investigation is necessary to fully understand the compound’s properties and potential applications.
Propiedades
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-6-4-11(5-7-12)9-15-8-2-1-3-13(15)10-16/h4-7,13,16H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRIGDFDEMCLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266010.png)
![[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266011.png)
![[1-(4-Chloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266016.png)